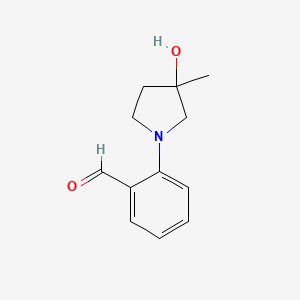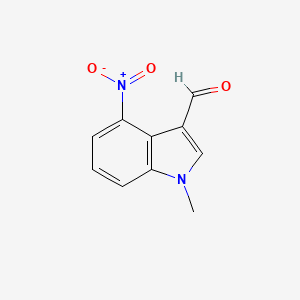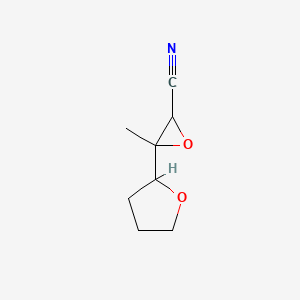
4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro group, a pentan-3-yl substituent, and a sulfonyl chloride functional group attached to the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Pentan-3-yl Group: The pentan-3-yl group can be introduced through alkylation reactions using alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Sulfonylation: The sulfonyl chloride functional group can be introduced by reacting the oxazole derivative with sulfonyl chloride reagents under appropriate conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products:
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Substituted Oxazoles: Formed by nucleophilic substitution at the chloro group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the interactions of sulfonyl chloride derivatives with biological molecules.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives. These reactions can modulate the biological activity of the compound and its derivatives.
Comparación Con Compuestos Similares
4-Chloro-2,6-dimethyl-3-nitropyridine: Another chloro-substituted heterocyclic compound with different functional groups and applications.
2,4-Dichloro-5-nitropyridine: A compound with similar chloro and nitro substituents but different reactivity and applications.
Uniqueness: 4-Chloro-3-(pentan-3-yl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the oxazole ring, the pentan-3-yl group, and the sulfonyl chloride functional group
Propiedades
Fórmula molecular |
C8H11Cl2NO3S |
|---|---|
Peso molecular |
272.15 g/mol |
Nombre IUPAC |
4-chloro-3-pentan-3-yl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H11Cl2NO3S/c1-3-5(4-2)7-6(9)8(14-11-7)15(10,12)13/h5H,3-4H2,1-2H3 |
Clave InChI |
CLDGYWUYMVQPHQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=NOC(=C1Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
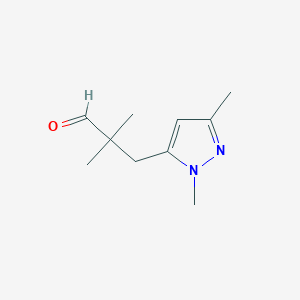
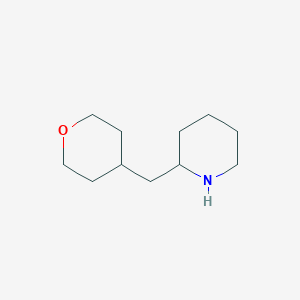
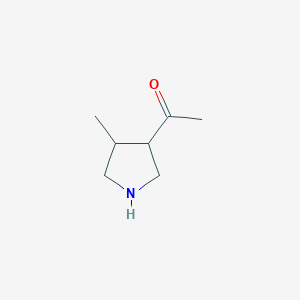
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
